B1575244 MART-1(24-33(34))

MART-1(24-33(34))

Cat. No.: B1575244
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a 118-amino acid transmembrane protein encoded on chromosome 9p24.1. It is predominantly expressed in melanocytes and melanoma cells, playing a critical role in melanosome biogenesis and pigmentation . The MART-1(27-35) epitope (amino acid sequence: AAGIGILTV) is a well-characterized immunodominant peptide recognized by cytotoxic T lymphocytes (CTLs) in HLA-A2-positive individuals. This epitope is central to melanoma immunotherapy due to its high immunogenicity and frequent overexpression in melanoma .

Properties

sequence

AEEAAGIGIL(T)

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma antigen recognized by T-cells 1 (24-33(34)); MART-1(24-33(34))

Origin of Product

United States

Comparison with Similar Compounds

Other Melanoma-Associated Antigens

MART-1(27-35) is often compared to other melanoma antigens like gp100 and tyrosinase in terms of immune reactivity and clinical utility:

  • gp100: A glycoprotein involved in melanin synthesis. While both gp100 and MART-1 are targeted in immunotherapy, MART-1(27-35) elicits stronger CTL responses in HLA-A2 contexts. Antibody responses to gp100 are less specific in melanoma-associated vitiligo compared to MART-1 .
  • Tyrosinase : An enzyme critical for melanin production. Unlike MART-1, tyrosinase-specific T-cell responses are less consistent across studies, with low reactivity observed in some patient cohorts .

Table 1: Immune Response Comparison of Melanoma Antigens

Antigen CTL Reactivity Antibody Prevalence in Melanoma-Associated Vitiligo Clinical Use in Immunotherapy
MART-1(27-35) High High (specific to melanoma) Widely used in DC vaccines
gp100 Moderate Moderate (non-specific) Adjunct in combination therapies
Tyrosinase Low/Controversial Rare Limited

Epitope Mimics of MART-1(27-35)

Database searches identified 12 naturally occurring peptides mimicking MART-1(27-35).

Table 2: Key Features of MART-1(27-35) and Epitope Mimics

Peptide Type Sequence Shared Residues (vs. MART-1) CTL Recognition Efficiency
MART-1(27-35) AAGIGILTV Full sequence 100% (baseline)
Mimic 1 AAGVGILTV P3–P7 + Gly at P5 85%
Mimic 2 AAGTGILTV P3–P7 + Gly at P5 78%

Structurally Modified Analogues

To enhance HLA-A2 binding, double-substitution strategies and β-amino acid replacements have been tested:

  • [Leu²⁸, β-HIle³⁰]MART-1(27-35) : This analogue showed 3-fold higher HLA-A2 affinity and prolonged complex stability compared to the wild-type peptide, improving T-cell recognition in vitro .

Table 3: Modified MART-1 Analogues

Analogue Modification Type HLA-A2 Affinity (Relative to Wild-Type) Stability Half-Life
[Leu²⁸]MART-1(27-35) Single substitution 1.5x 12 hours
[Leu²⁸, β-HIle³⁰]MART-1(27-35) Double substitution 3.0x 24 hours

Functional Interactions with Pmel17

MART-1 stabilizes Pmel17, a melanosomal glycoprotein critical for melanin polymerization. In MART-1-negative melanoma cells (e.g., WM266-4), Pmel17 degradation rates increase by 50%, highlighting MART-1’s role in maintaining melanosome integrity .

Clinical Implications

  • Immunotherapy: MART-1(27-35)-pulsed dendritic cell (DC) vaccines induce antigen-specific T-cell expansion, though clinical responses correlate better with determinant spreading (immune reactivity to secondary antigens like NY-ESO-1) .
  • Diagnostics: Antibody cocktails targeting MART-1, gp100, and tyrosinase improve melanoma detection in sentinel lymph nodes, with MART-1 providing the highest specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.